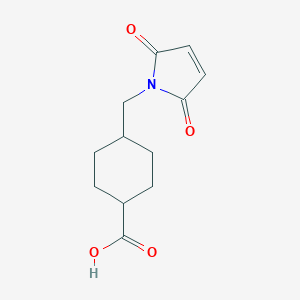

trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid

Übersicht

Beschreibung

trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid: is an organic compound with the molecular formula C12H15NO4. It is known for its role in bioconjugation, particularly in linking proteins with other functional entities such as fluorescent dyes, tracers, nanoparticles, and cytotoxic agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the reaction of cyclohexanecarboxylic acid with maleic anhydride to form the maleimide derivative.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Analyse Chemischer Reaktionen

Reactivity of the Maleimide Moiety

The maleimide group undergoes selective reactions with nucleophiles, particularly thiols (-SH), enabling stable bioconjugation.

Thiol-Maleimide Coupling

- Reaction : The maleimide reacts with sulfhydryl groups (e.g., cysteine residues) to form stable thioether bonds.

- Conditions : Optimal at pH 6.5–7.5 in aqueous buffers (e.g., PBS) at 4–25°C .

- Kinetics : Reaction completes within 1–2 hours under mild conditions, with minimal hydrolysis interference .

Example Reaction:

Hydrolysis of Maleimide

- Stability : Maleimide hydrolyzes slowly in aqueous buffers (t½ ~64 hours at pH 7.0, 4°C) .

- Byproduct : Forms maleamic acid at pH >7.5, reducing thiol specificity .

Reactivity of the Carboxylic Acid Group

The carboxylic acid group participates in esterification and amidation reactions, often activated via NHS ester intermediates.

Amide Bond Formation

- Activation : Converts to an NHS ester (SMCC) for coupling with primary amines (-NH₂) .

- Conditions : Requires pH 7–9 (e.g., HEPES or borate buffers) at 20–25°C .

- Example : Reaction with lysine residues or amine-containing molecules (e.g., antibodies) .

Example Reaction:

Esterification

- Reagents : Alcohols or alkyl halides in the presence of coupling agents (e.g., DCC) .

- Applications : Modifies solubility or functionalizes the compound for polymer synthesis .

Crosslinking and Bioconjugation

SMCC’s bifunctionality facilitates sequential or simultaneous conjugation of amine- and thiol-containing molecules.

Two-Step Conjugation Protocol

- Amine Coupling : React NHS ester with primary amines (e.g., antibodies) at pH 7.5 .

- Thiol Coupling : React maleimide with sulfhydryl groups (e.g., cysteine-tagged proteins) at pH 6.5–7.5 .

Typical Yields :

Stability and Hydrolysis

| Component | Stability | Degradation Conditions |

|---|---|---|

| NHS ester | t½ ~1 hour at pH 7.5, 25°C | Hydrolyzes rapidly at alkaline pH |

| Maleimide | t½ ~64 hours at pH 7.0, 4°C | Degrades to maleamic acid at pH >7.5 |

Experimental Findings and Optimization

- Catalyst Use : Raney Nickel or palladium catalysts improve cis-to-trans isomer conversion in synthesis .

- Solvent Effects : DMF or DMSO enhances solubility for NHS ester activation .

- Temperature : Reactions at 4°C reduce hydrolysis rates of NHS esters .

Case Study :

- Synthesis of Antibody-Dye Conjugates : SMCC-mediated coupling achieved >90% labeling efficiency using pH 7.2 PBS and 1:10 molar ratio (antibody:dye) .

Comparative Reactivity

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid serves as a crucial cross-linking agent in bioconjugation reactions. It facilitates the study of protein interactions and functions by linking proteins to other molecules such as fluorescent dyes and nanoparticles. This capability is vital for understanding biochemical pathways and molecular interactions.

Biology

In biological research, this compound is instrumental in labeling antibodies and proteins. By conjugating this compound with various probes, researchers can visualize and track these biomolecules during biological processes. This application is particularly important in studying cellular mechanisms and protein dynamics.

Medicine

In the medical field, this compound is pivotal in developing antibody-drug conjugates (ADCs). These conjugates combine the targeting ability of antibodies with the cytotoxic effects of drugs, offering a targeted approach to cancer therapy. ADCs have shown significant promise in treating hematological malignancies by delivering potent drugs directly to cancer cells while sparing healthy tissues .

Industry

Industrially, this compound is utilized in producing diagnostic reagents and therapeutic agents. Its ability to form stable conjugates makes it valuable in manufacturing various biotechnological products, including those used in diagnostics and targeted therapies.

Case Studies

- Antibody-Drug Conjugates Development : Research has demonstrated that ADCs utilizing this compound significantly enhance the cytotoxicity against antigen-expressing tumor cells compared to controls . For instance, studies involving anti-CD19 antibodies showed potent effects against Burkitt’s lymphoma cells when conjugated with cytotoxic agents.

- Protein Labeling Techniques : Various studies have employed this compound for protein labeling, allowing researchers to track protein localization and activity within cellular environments. Techniques such as fluorescence spectroscopy have been utilized to analyze binding kinetics and affinities of these conjugates.

- Diagnostic Reagents Production : The compound's ability to form stable complexes has been exploited in developing diagnostic reagents for various diseases, enhancing the specificity and sensitivity of immunoassays used in clinical settings .

Wirkmechanismus

The mechanism of action of trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid involves its ability to form covalent bonds with primary amines and sulfhydryl groups. This cross-linking ability is crucial in bioconjugation, where it links proteins to other functional entities. The maleimide group reacts with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds, while the N-hydroxysuccinimide ester reacts with primary amines at pH 7-9 to form stable amide bonds .

Vergleich Mit ähnlichen Verbindungen

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Similar in structure and function, used in bioconjugation.

Sulfo-SMCC: A water-soluble derivative of SMCC, used for similar applications but with enhanced solubility in aqueous solutions.

Uniqueness: trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid is unique due to its specific structure that provides stability to the maleimide group, making it highly effective in forming stable conjugates. This stability is particularly beneficial in applications requiring long-term stability of the conjugates .

Biologische Aktivität

Trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid, commonly referred to as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), is a heterobifunctional cross-linking reagent widely utilized in biochemical research. Its biological activity is primarily attributed to its ability to form stable conjugates with proteins, peptides, and other biomolecules through its maleimide and carboxylic acid functional groups. This article explores the compound's mechanism of action, biochemical properties, cellular effects, and applications in research.

Target of Action

SMCC targets biomolecules containing primary amines and sulfhydryl groups. The maleimide group in SMCC reacts specifically with the thiol groups on cysteine residues in proteins, forming stable thioether bonds. This reaction is crucial for the development of enzyme immunoconjugates and other bioconjugates.

Mode of Action

The interaction of SMCC with biomolecules occurs through a two-step process:

- Coupling to Primary Amines : Initially, SMCC forms an amide bond with primary amines present in proteins or peptides.

- Thioether Bond Formation : Subsequently, the maleimide group reacts with sulfhydryl groups on cysteine residues, leading to the formation of a stable thioether bond.

Biochemical Pathways

SMCC's ability to modify proteins influences various biochemical pathways:

- Protein Labeling : The compound is instrumental in labeling proteins for tracking and studying protein interactions.

- Enzyme Activity Modification : By covalently modifying enzymes, SMCC can either inhibit or activate enzymatic functions, impacting metabolic pathways.

This compound has several notable biochemical properties:

- Molecular Formula : C₁₂H₁₅NO₄

- Molecular Weight : Approximately 237.25 g/mol

- Solubility : Soluble in methanol and other organic solvents, facilitating its use in various biochemical assays.

Table 1: Properties of SMCC

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| Solubility | Methanol, DMF |

| Functional Groups | Maleimide, Carboxylic Acid |

Cellular Effects

The biological activity of SMCC extends beyond simple conjugation:

- Cell Signaling Modulation : By cross-linking signaling proteins, SMCC can alter cellular signaling pathways, affecting gene expression and cellular responses.

- Metabolic Impact : The modification of metabolic enzymes can lead to significant changes in metabolic flux within cells.

Applications in Research

SMCC is widely applied across various fields of research:

- Bioconjugation : It is extensively used for attaching biomolecules such as antibodies or peptides to surfaces or carriers for drug delivery systems and vaccine development.

- Enzyme Immunoassays : SMCC-conjugated molecules are employed in enzyme-linked immunosorbent assays (ELISA) for detecting specific proteins.

- Protein Interaction Studies : The compound facilitates the study of protein interactions through stable labeling.

Case Studies

-

Antibody-Catalyzed Hydrolysis :

In a study involving catalytic antibodies designed to neutralize organophosphorus compounds, this compound was used to modify hemoglobin (Hb), enhancing its reactivity with acetylcholinesterase (AChE). The modified Hb showed significant protective activity against VX nerve agent toxicity . -

Biosensor Development :

Research has demonstrated the use of SMCC in developing optical biosensors by immobilizing aptamers on sensor surfaces through maleimide-thiol chemistry. This approach enhances the sensitivity and specificity of biosensors for detecting target analytes .

Eigenschaften

IUPAC Name |

4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h5-6,8-9H,1-4,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQILVUYCDHSGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801145980 | |

| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801145980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64987-82-2, 69907-67-1 | |

| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64987-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Maleimidomethyl)cyclohexanecarboxylic acid, E- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069907671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801145980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(MALEIMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CN76JAX09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.